molecular formula C11H19NO4 B8589326 Dimethylaminoethyl methacrylate acrylic acid CAS No. 26655-25-4

Dimethylaminoethyl methacrylate acrylic acid

Cat. No. B8589326
CAS RN: 26655-25-4
M. Wt: 229.27 g/mol
InChI Key: IDSLKCIQOSQROT-UHFFFAOYSA-N
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Patent
US08091638B2

Procedure details

A fluid loss control additive useful in the present invention was prepared as follows. First, a polymer was prepared by mixing 45.0 g of dimethylaminoethyl methacrylate, 6.8 g acrylic acid, 372.0 g of water and sparging with nitrogen for 30 minutes. Thereafter, the pH was adjusted to approximately 5.3 with 5.7 mL of concentrated sulfuric acid, followed by the addition of 0.2 mL of 2-mercaptoethanol and 1.3 g of 2,2′-azo bis(2-amidinopropane)dihydrochloride. The resulting solution was then heated to 71° C., with stirring, and held for 18 hours to produce poly(dimethylaminoethyl methacrylate/acrylic acid).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
372 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14]>O>[C:1]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14] |f:3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(C)C
Name
Quantity
6.8 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
372 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
71 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A fluid loss control additive useful in the present invention was prepared
CUSTOM
Type
CUSTOM
Details
First, a polymer was prepared
CUSTOM
Type
CUSTOM
Details
sparging with nitrogen for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
followed by the addition of 0.2 mL of 2-mercaptoethanol and 1.3 g of 2,2′-azo bis(2-amidinopropane)dihydrochloride

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCN(C)C.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.